3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol is a bicyclic compound characterized by a tetracyclic structure that includes a benzene ring fused to a nitrogen-containing heterocycle. This compound belongs to the benzazepine family, which is notable for its diverse biological activities and potential therapeutic applications. The molecular formula of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol is , and it has been studied for its interactions with various biological targets.
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol can be sourced from synthetic routes involving the cyclization of appropriate precursors. It is classified as a benzazepine and more specifically as a tetrahydrobenzazepine, which indicates the presence of hydrogenated rings in its structure. This compound is often explored in medicinal chemistry for its potential pharmacological properties.
The synthesis of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol typically involves several key steps:
For example, one synthetic approach involves using palladium-catalyzed reactions to facilitate the formation of the tetrahydrobenzazepine framework from simpler precursors .
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol can undergo various chemical reactions:
Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations.
The mechanism of action for 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol involves its interaction with specific biological targets such as receptors or enzymes. Research indicates that compounds in this class may act as modulators of neurotransmitter systems or exhibit anti-inflammatory properties.
For instance, studies have shown that benzazepines can interact with dopaminergic receptors, potentially influencing dopaminergic signaling pathways . The precise mechanism often depends on the specific substituents on the benzazepine core and their spatial orientation.
The physical properties of 3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol include:
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not extensively documented |
Boiling Point | Not extensively documented |
pKa | Not extensively documented |
These properties are critical for understanding how the compound behaves in different environments and its potential applications in drug formulation.
3-Methyl-1,2,4,5-tetrahydro-3-benzazepin-5-ol has several scientific applications:
Research continues to explore its full range of applications across various fields including pharmacology and materials science .
The construction of the 1,2,4,5-tetrahydro-3-benzazepine scaffold requires precise stereochemical control, particularly at the C3 and C5 positions. A robust approach involves the reductive rearrangement of oximes using catalysts like boron trifluoride etherate and a boron hydride-dimethyl sulfide complex. This method transforms readily available precursors into the benzazepine core with high regioselectivity [5]. Alternatively, condensation reactions between 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine and substituted benzaldehydes in ethanol yield α,β-unsaturated imines. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level confirm that this reaction proceeds via proton-assisted activation of the α-carbon adjacent to the imine group, followed by nucleophilic attack on the aldehyde carbonyl. The reaction exhibits exclusive E-stereoselectivity due to thermodynamic stabilization of the trans-isomer, as validated by X-ray crystallography and NMR spectroscopy [1].
Key stereochemical outcomes:
Table 1: Stereoselective Synthetic Routes to the Benzazepine Core
Method | Key Reagents/Conditions | Stereoselectivity | Validation |
---|---|---|---|
Oxime Rearrangement | BF₃·OEt₂, BH₃·SMe₂ | C3 R configuration | Chiral HPLC analysis [5] |
Aldehyde Condensation | Ethanol, reflux; DFT optimization | E-isomer exclusive | X-ray (orthorhombic Pna2₁) [1] |
N-Methylation of the benzazepine nitrogen is critical for receptor binding affinity and metabolic stability. Reductive amination represents the most efficient strategy, utilizing formaldehyde and sodium cyanoborohydride under mild acidic conditions (pH 5–6). This method achieves near-quantitative yields while preserving the integrity of the C5 hydroxyl group [5] [7]. For advanced intermediates, transition-metal-catalyzed cross-coupling offers an alternative pathway. Palladium-mediated reactions between organozinc reagents and [¹¹C]methyl iodide enable isotopic labeling (discussed in Section 1.3), but also serve as a general method for installing N-alkyl groups [2] [7].
Notably, steric hindrance limits the scope of N-substituents. While methyl and ethyl groups are well-tolerated, bulkier substituents (e.g., isopropyl or benzyl) reduce receptor affinity by 10- to 50-fold, as observed in radioligand binding assays for serotonin receptors [7].
Carbon-11 (¹¹C, t₁/₂ = 20.4 min) labeling enables positron emission tomography (PET) imaging of benzazepine derivatives. The dominant method is N-[¹¹C]methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). Automated modules facilitate rapid synthesis:
Alternative strategies address limitations of [¹¹C]CH₃I:
Table 2: Carbon-11 Labeling Methods for Benzazepines
Method | Precursor | Reaction Time (min) | RCY* (%) | Advantages |
---|---|---|---|---|
N-[¹¹C]Methylation | [¹¹C]CH₃I | 2–3 | 40–60 | Rapid; automated [2] |
[¹¹C]CO₂ Fixation | [¹¹C]CO₂ | 8–10 | 25–35 | Avoids [¹¹C]CH₃I synthesis [2] |
Pd-mediated [¹¹C]COylation | [¹¹C]CO | 12–15 | 20–30 | Enables carbonyl insertion [2] |
*Radiochemical Yield (decay-corrected)
Systematic modification of the 5-phenyl moiety significantly modulates receptor selectivity, particularly toward serotonin (5-HT₂B) receptors. Electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling installs substituents at the para-position:
A study of 11 analogues revealed stringent steric constraints:
Notably, antagonist activity is retained post-modification. Functional assays measuring cAMP inhibition confirm that para-fluoro analogue 5a acts as a full antagonist (IC₅₀ = 18.4 nM) without agonist effects [4].
Table 3: Impact of 5-Phenyl Substituents on 5-HT₂B Receptor Affinity
Substituent | Kᵢ (nM) | Binding Reduction vs. H | Steric Tolerance |
---|---|---|---|
None (H) | 16 | 1-fold (reference) | High |
-F | 18 | 1.1-fold | High |
-OCH₃ | 48 | 3-fold | Moderate |
-NO₂ | 27 | 1.7-fold | Moderate |
-tert-Butyl | >1000 | >60-fold | Low [4] |
Synthetic access:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: